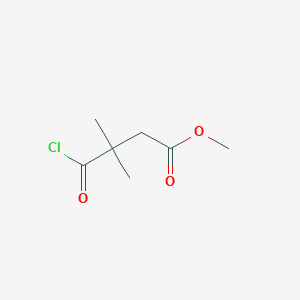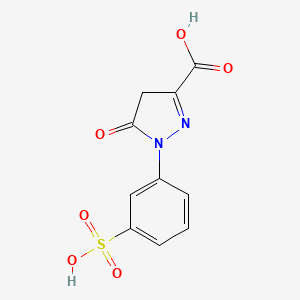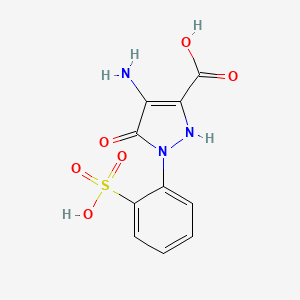
Octadecanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanedihydrazide is an organic compound with the chemical formula C18H40N4O2 It is a derivative of hydrazine and is characterized by the presence of two hydrazide groups attached to an octadecane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octadecanedihydrazide can be synthesized through the reaction of octadecanedioic acid with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:
C18H36O4+2NH2NH2→C18H40N4O2+2H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions where one or both hydrazide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Octadecanedione, octadecanoic acid.
Reduction Products: Octadecanedihydrazine.
Substitution Products: N-alkyl or N-acyl derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Octadecanedihydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: this compound is used in the production of polymers and as a curing agent in epoxy resins.
Wirkmechanismus
The mechanism of action of octadecanedihydrazide involves its interaction with various molecular targets. The hydrazide groups can form stable complexes with metal ions, which can be exploited in catalysis and other chemical processes. Additionally, the compound can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Hexadecanedihydrazide: Similar structure but with a shorter carbon chain.
Dodecanedihydrazide: Even shorter carbon chain, leading to different physical properties.
Octadecanedioic Acid: The parent compound from which octadecanedihydrazide is derived.
Uniqueness: this compound is unique due to its long carbon chain, which imparts specific physical properties such as higher melting point and hydrophobicity. These properties make it suitable for applications where longer chain lengths are advantageous, such as in the production of certain polymers and coatings.
Eigenschaften
CAS-Nummer |
101882-87-5 |
|---|---|
Molekularformel |
C18H38N4O2 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
octadecanedihydrazide |
InChI |
InChI=1S/C18H38N4O2/c19-21-17(23)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(24)22-20/h1-16,19-20H2,(H,21,23)(H,22,24) |
InChI-Schlüssel |
DOJQXPIMYAKBFR-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCCC(=O)NN)CCCCCCCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)





![N-[(3-Chlorophenyl)methyl]-4-methoxyaniline](/img/structure/B14344138.png)




![4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14344153.png)
